1-(5-Methyl-2-propoxyphenyl)ethanone

Description

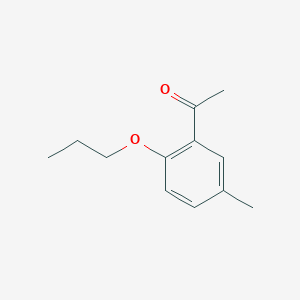

1-(5-Methyl-2-propoxyphenyl)ethanone is an acetophenone derivative with a propoxy group at the ortho-position (C2) and a methyl group at the meta-position (C5) on the aromatic ring. Its molecular formula is C₁₂H₁₆O₂, with a molecular weight of 192.25 g/mol.

Properties

IUPAC Name |

1-(5-methyl-2-propoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-7-14-12-6-5-9(2)8-11(12)10(3)13/h5-6,8H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUMQACGEFVNSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501289850 | |

| Record name | 1-(5-Methyl-2-propoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048917-42-5 | |

| Record name | 1-(5-Methyl-2-propoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1048917-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Methyl-2-propoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Methyl-2-propoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 5-methyl-2-propoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-2-propoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

The compound 1-(5-Methyl-2-propoxyphenyl)ethanone , also known by its chemical formula , has garnered attention in various scientific research applications. This article explores its applications, supported by comprehensive data tables and documented case studies.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex organic compounds. Its structure allows for functionalization reactions, which are crucial in developing pharmaceuticals and agrochemicals.

Example Reactions:

- Alkylation Reactions : The compound can undergo alkylation, introducing new carbon chains that modify its reactivity and properties.

- Aldol Condensation : This reaction can be employed to create larger carbon frameworks, which are essential in drug development.

Pharmaceutical Applications

This compound has potential applications in the pharmaceutical industry due to its structural characteristics, which may contribute to biological activity.

Case Studies:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Agents : Preliminary studies suggest that modifications of this compound can lead to anti-inflammatory drugs, targeting pathways involved in chronic inflammation.

Material Science

In material science, this compound is explored for its role in synthesizing polymers and resins.

Applications:

- Polymerization : The compound can be used as a monomer or cross-linking agent in polymer chemistry, contributing to the formation of thermosetting plastics.

- Coatings : Its properties may enhance the durability and performance of coatings used in various industrial applications.

Data Tables

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for complex organic compounds |

| Pharmaceuticals | Potential antimicrobial and anti-inflammatory agents |

| Material Science | Monomer for polymers and coatings |

Mechanism of Action

The mechanism of action of 1-(5-Methyl-2-propoxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between 1-(5-Methyl-2-propoxyphenyl)ethanone and selected analogues:

Key Observations:

- Substituent Effects on Polarity: The presence of polar groups (e.g., hydroxyl in ) increases water solubility, while non-polar groups (methyl, propoxy) enhance lipophilicity.

- Biological Activity: Hydroxyl and methoxy groups in compounds like 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone correlate with α-glucosidase inhibitory activity, suggesting that electron-donating groups enhance enzyme interaction . In contrast, halogenated derivatives (e.g., 2-chloro in ) are often intermediates in pesticide synthesis.

Biological Activity

1-(5-Methyl-2-propoxyphenyl)ethanone, also known as a substituted phenyl ethanone derivative, has been the subject of various studies due to its potential biological activities. This article reviews its pharmacological properties, synthesis methods, and relevant case studies, highlighting its significance in medicinal chemistry.

- Molecular Formula : C12H16O2

- Molecular Weight : 192.26 g/mol

- CAS Number : 1048917-42-5

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, primarily focusing on its potential therapeutic applications. Key findings include:

- Antimicrobial Activity : Studies have shown that derivatives of phenyl ethanones exhibit antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess comparable activity.

- Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit inflammatory pathways, potentially making this compound a candidate for treating inflammatory diseases.

- Neuroprotective Properties : Some derivatives have shown neuroprotective effects in models of neurodegeneration, indicating that this compound might also contribute to neuroprotection.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Alkylation of Phenol : The initial step often includes the alkylation of a suitable phenolic compound with a propoxy group.

- Acetylation : The resulting product is then acetylated to form the final ketone structure.

- Purification : The compound is purified using techniques such as recrystallization or chromatography.

Study 1: Antimicrobial Activity

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of various phenyl ethanones, including this compound. The results indicated a significant inhibition of bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of structurally related compounds. It was found that these compounds inhibited the production of pro-inflammatory cytokines in vitro, suggesting that this compound may similarly modulate inflammatory responses .

Study 3: Neuroprotection in Animal Models

In a neuroprotection study, derivatives similar to this compound were administered to rats subjected to induced ischemic injury. The treated group exhibited reduced neuronal damage and improved behavioral outcomes compared to controls .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.